molecular formula C15H10N4O4 B11929200 4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid

4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid

Cat. No.: B11929200
M. Wt: 310.26 g/mol
InChI Key: PBWAEDNWIIGYCB-UHFFFAOYSA-N
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Description

4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their bioisosteric properties, which allow them to substitute carboxylic acid groups in pharmacological molecules. This substitution can enhance lipophilicity, bioavailability, and reduce negative effects . The compound has shown promise in various biological applications, including antibacterial, anticancer, and anti-tuberculosis activities .

Preparation Methods

The synthesis of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through multiple synthetic routes. One approach involves the iodination of [1,1’-biphenyl]-4-carboxylic acid, followed by the formation of the methyl ester of 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid. This is then subjected to nucleophilic substitution of iodine with cyano, ring closure of tetrazole, and hydrolysis of the ester function . Another method starts from 4-bromobenzonitrile, which undergoes Suzuki coupling with 4-carboxyphenylboronic acid to form 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid. This intermediate is then converted to the desired compound through tetrazole ring closure .

Chemical Reactions Analysis

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

5-[4-(2H-tetrazol-5-yl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C15H10N4O4/c20-14(21)11-5-10(6-12(7-11)15(22)23)8-1-3-9(4-2-8)13-16-18-19-17-13/h1-7H,(H,20,21)(H,22,23)(H,16,17,18,19)

InChI Key

PBWAEDNWIIGYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=NNN=N3

Origin of Product

United States

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